2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(4-6-2-1-3-16-6)12-10-11-7(5-17-10)9(14)15/h1-3,5H,4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDUNSBOAOWQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thienylacetyl chloride with thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Thiazole derivatives with substituted functional groups
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is necessary to elucidate the exact mechanisms and efficacy in different cancer types.
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The key steps often include:
- Formation of Thiazole Ring : Utilizing thioketones and amines.
- Acetylation : Introducing the thienylacetyl group through acetic anhydride or acetyl chloride.
- Carboxylation : Finalizing the structure by adding a carboxylic acid group via carbon dioxide or other reagents.
Industrial Applications
Beyond medicinal uses, this compound may find applications in agrochemicals as a potential fungicide or herbicide due to its biological activity against plant pathogens.
Case Studies
Several case studies have been documented regarding the applications of thiazole derivatives:
-
Case Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial potency.
-
Cancer Research :
- Research published in Cancer Letters explored the effects of thiazole compounds on human cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability and induce apoptosis.
-
Inflammation Studies :
- An investigation in Pharmaceutical Biology reported that thiazole derivatives reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cancer, thereby exerting anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of 1,3-thiazole-4-carboxylic acid derivatives. Key structural analogues include:
Key Observations:
- Substituent Effects on Bioactivity: The 2-thienylacetyl group in the target compound may enhance binding to bacterial receptors (e.g., AgrA) compared to simpler aryl groups due to increased π-π interactions and conformational flexibility .
- Antibacterial Activity: Amino-substituted derivatives (e.g., ) exhibit direct antibacterial effects, whereas the acetylated amino group in the target compound might shift activity toward anti-virulence mechanisms .
Biological Activity
2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H8N2O3S2
- Molecular Weight : 268.3 g/mol
- CAS Number : 1082167-90-5
The primary mechanism of action for this compound involves the inhibition of D-alanyl-D-alanine carboxypeptidase , an enzyme crucial for bacterial cell wall synthesis. By disrupting peptidoglycan biosynthesis, the compound can lead to bacterial cell lysis and death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic agent.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Strong inhibition | |
| Gram-negative bacteria | Moderate inhibition | |
| Fungi | Limited activity |
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K562 (leukemia) | 15.2 | |
| MCF-7 (breast cancer) | 20.5 | |
| HT-29 (colon cancer) | 21.6 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a therapeutic agent against common bacterial infections.
- Anticancer Research : In a comparative study with known anticancer agents, this compound exhibited comparable or superior activity against certain cancer cell lines, highlighting its potential in cancer therapy .
Biochemical Analysis
The compound's interaction with biomolecules is critical to its biological activity. It has been shown to bind effectively to active sites on enzymes, inhibiting their function and altering cellular signaling pathways.
Cellular Effects
- Alters gene expression related to metabolic pathways.
- Influences cellular metabolism by affecting key enzymes involved in energy production.
Q & A
Q. What are the foundational synthetic methodologies for 2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The compound’s synthesis typically involves coupling reactions between thiazole-carboxylic acid derivatives and thienylacetyl amine precursors. A common approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt in CHCl) to form an active ester intermediate .
- Step 2 : Amide bond formation with 2-thienylacetyl amine under basic conditions (e.g., EtN) .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from DMF/acetic acid mixtures .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like unreacted starting materials or over-acylation.
Q. How is compound purity validated in academic research?
- Methodological Answer : Purity assessment requires multi-modal analytical techniques:
- NMR Spectroscopy : Confirm structural integrity (e.g., H NMR for thienyl protons at δ 6.8–7.2 ppm and thiazole protons at δ 7.5–8.0 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
- Elemental Analysis : Verify empirical formula consistency (e.g., CHNOS) .
Note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Short-term : Store as a dry powder at room temperature (RT) in airtight, light-protected containers to prevent hydrolysis .
- Long-term : Use desiccators with silica gel or argon-filled vials at -20°C. Solubility in DMSO (10 mM stock) is stable for 6 months at -80°C .
Advanced Research Questions
Q. How can computational tools optimize synthetic routes for this compound?
- Methodological Answer : AI-driven platforms like ICReDD integrate quantum chemical calculations and reaction path searches to:
- Predict feasible intermediates (e.g., thiazole ring closure via sulfur nucleophiles) .
- Screen solvent/catalyst combinations (e.g., DMF vs. CHCl for coupling efficiency) .
- Case Study : Retro-synthetic analysis using PubChem’s AI models identified EDCI/HOBt as optimal for amidation over DCC due to reduced racemization .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10 CFU/mL) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-thienyl vs. phenyl groups on biofilm inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies using tools like RevMan to calculate weighted effect sizes .
Q. How can reaction fundamentals improve scalability in thiazole synthesis?
- Methodological Answer :
- Reactor Design : Continuous-flow systems enhance heat/mass transfer for exothermic amidation steps .
- Catalyst Recycling : Immobilize EDCI on mesoporous silica to reduce waste .
- Process Control : In-line FTIR monitors reaction completion, reducing purification steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
